2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
CAS No.: 862825-61-4
Cat. No.: VC4299930
Molecular Formula: C16H20N2O2S
Molecular Weight: 304.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862825-61-4 |
|---|---|
| Molecular Formula | C16H20N2O2S |
| Molecular Weight | 304.41 |
| IUPAC Name | 2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C16H20N2O2S/c1-18-10-15(13-6-2-3-7-14(13)18)21-11-16(19)17-9-12-5-4-8-20-12/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,17,19) |
| Standard InChI Key | ZUHHRNRDHULMRS-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3CCCO3 |
Introduction
2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a synthetic compound belonging to the class of indole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar indole derivatives.
Synthesis Methods
The synthesis of indole derivatives typically involves several key steps:
-
Formation of the Indole Core: This can be achieved through methods like the Fischer indolization reaction, where aryl hydrazines react with ketones under acidic conditions.
-
Introduction of the Methyl Group: This involves alkylation of the indole nitrogen.
-
Attachment of the Sulfanyl Group: Typically done by reacting the indole intermediate with a thiol compound.
-
Formation of the Final Product: The final step involves the reaction of the intermediate with oxolan-2-ylmethyl acetamide under appropriate conditions.
Biological Activities
Indole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The presence of the sulfanyl and indole moieties in 2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide may enhance its interaction with biological targets, potentially leading to therapeutic applications.
| Biological Activity | Potential Effects |
|---|---|
| Antimicrobial Activity | Inhibition of microbial growth |
| Anticancer Activity | Cytotoxicity against cancer cells |
| Neuroprotective Effects | Reduction of oxidative stress and cell death |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume